2-Methyl-3-hexyne

Physical Property Comparison Distillation Optimization Reaction Condition Design

2-Methyl-3-hexyne (CAS 36566-80-0) is a C7H12 internal alkyne with the systematic name 2-methylhex-3-yne. It is a colorless, flammable liquid with a molecular weight of 96.17 g/mol, a boiling point of 95.2–97.1 °C, and a density of ~0.720–0.753 g/cm³.

Molecular Formula C7H12
Molecular Weight 96.17 g/mol
CAS No. 36566-80-0
Cat. No. B12645692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-hexyne
CAS36566-80-0
Molecular FormulaC7H12
Molecular Weight96.17 g/mol
Structural Identifiers
SMILESCCC#CC(C)C
InChIInChI=1S/C7H12/c1-4-5-6-7(2)3/h7H,4H2,1-3H3
InChIKeyPOBOUPFSQKXZFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-3-hexyne (CAS 36566-80-0): Procurement and Technical Baseline for Research and Industrial Applications


2-Methyl-3-hexyne (CAS 36566-80-0) is a C7H12 internal alkyne with the systematic name 2-methylhex-3-yne [1]. It is a colorless, flammable liquid with a molecular weight of 96.17 g/mol, a boiling point of 95.2–97.1 °C, and a density of ~0.720–0.753 g/cm³ . As an internal, methyl-branched alkyne, its structural features impart distinct physical properties and reactivity patterns compared to its linear or terminal alkyne analogs, which is critical when selecting this compound for synthetic, analytical, or industrial applications.

Why 2-Methyl-3-hexyne Cannot Be Replaced by Generic Linear or Terminal Hexyne Analogs


Generic substitution of 2-methyl-3-hexyne with linear or terminal hexyne isomers (e.g., 3-hexyne, 1-hexyne) or other alkyne compounds is not scientifically valid. The presence and position of the methyl branch in 2-methyl-3-hexyne significantly alter key physicochemical properties including boiling point, vapor pressure, water solubility, and atmospheric oxidation rate, which in turn directly impact reaction conditions, separation efficiency, and environmental fate . Furthermore, its specific internal alkyne structure leads to unique regiochemical outcomes in oxidative cleavage reactions, producing distinct carboxylic acid products that are not obtainable from other isomers [1]. Therefore, procurement decisions must be based on quantitative, property-driven differentiation to ensure experimental reproducibility and process reliability.

Quantitative Differentiation of 2-Methyl-3-hexyne Against Closest Analogs: A Procurement-Relevant Evidence Guide


Higher Boiling Point Differentiates 2-Methyl-3-hexyne from Linear and Terminal Hexynes

2-Methyl-3-hexyne exhibits a boiling point of 95.2–97.1 °C at 760 mmHg, which is significantly higher than that of its linear isomer 3-hexyne (81–82 °C) and terminal isomer 1-hexyne (71–72 °C) . This ~14–26 °C elevation relative to 3-hexyne and ~24–26 °C relative to 1-hexyne provides a quantifiable basis for separation and reaction condition selection, particularly in distillation-based purification and high-temperature synthetic applications.

Physical Property Comparison Distillation Optimization Reaction Condition Design

Reduced Vapor Pressure Provides Superior Handling and Safety Profile Versus 3-Hexyne

2-Methyl-3-hexyne has a vapor pressure of 48.4 mmHg at 25 °C, which is approximately half that of 3-hexyne (97.2 mmHg at 25 °C) . This 50% reduction in volatility translates directly to lower fugitive emissions, reduced flammability risk, and more controlled material transfer in both laboratory and pilot-scale operations.

Vapor Pressure Safety Engineering Process Handling

Distinct Oxidative Cleavage Products Confirm Structural Identity and Enable Unique Synthetic Pathways

Upon oxidative cleavage with alkaline KMnO4 followed by acidification, 2-methyl-3-hexyne yields isobutyric acid ((CH3)2CHCOOH) and propanoic acid (CH3CH2COOH) [1]. In contrast, 3-hexyne under identical conditions yields two equivalents of propanoic acid, and 1-hexyne yields pentanoic acid and carbon dioxide. This unique cleavage pattern serves as both a definitive analytical identifier and a gateway to specific carboxylic acid building blocks that cannot be accessed from other hexyne isomers.

Oxidative Cleavage Regioselectivity Synthetic Intermediate

Lower Water Solubility and Higher Henry's Law Constant Indicate Distinct Environmental Fate and Extraction Behavior

2-Methyl-3-hexyne exhibits a water solubility of 173.1 mg/L at 25 °C and a Henry's Law constant (Hscp) of 2.2×10⁻⁴ mol/(m³·Pa) . In comparison, 3-hexyne has a reported water solubility of ~559 mg/L (or ~8 g/L depending on source) and an Hscp of 5.5×10⁻⁴ mol/(m³·Pa) . The approximately 69% lower water solubility and 60% lower Henry's Law constant of 2-methyl-3-hexyne indicate that it partitions less readily into water and more strongly into organic phases, which directly impacts extraction efficiency, wastewater management, and environmental mobility calculations.

Environmental Fate Partitioning Henry's Law Constant

Atmospheric Oxidation Half-Life Differentiates Environmental Persistence from Terminal Alkynes

The calculated atmospheric oxidation half-life for 2-methyl-3-hexyne via hydroxyl radical reaction is 0.352 days, based on an estimated OH rate constant of 30.3758 × 10⁻¹² cm³/molecule·sec . While direct experimental OH rate constants for 2-methyl-3-hexyne are not available in the open literature, data for structurally related alkynes indicate that internal, branched alkynes generally react more slowly with OH radicals than terminal alkynes. For context, 2-hexyne has a reported atmospheric OH rate constant of 2.96 × 10⁻¹¹ cm³/molecule·sec (corresponding to a half-life of ~0.36 days), whereas 1-hexyne reacts significantly faster . This class-level inference suggests that 2-methyl-3-hexyne will persist longer in the atmosphere than 1-hexyne, impacting atmospheric transport modeling and regulatory assessments.

Atmospheric Chemistry OH Radical Kinetics Environmental Persistence

Validated Application Scenarios for 2-Methyl-3-hexyne in Research and Industry


Synthesis of Isobutyric Acid Derivatives via Regioselective Oxidative Cleavage

2-Methyl-3-hexyne is the precursor of choice for generating isobutyric acid and propanoic acid through oxidative cleavage with KMnO4 or ozone [1]. This reaction provides a clean, atom-economical route to branched carboxylic acids that are valuable intermediates in pharmaceutical and agrochemical synthesis. No other hexyne isomer yields this specific acid pair, making 2-methyl-3-hexyne irreplaceable for this transformation.

High-Temperature Distillation and Reaction Processes Requiring Elevated Boiling Point

With a boiling point 14–26 °C higher than 3-hexyne and 1-hexyne, 2-methyl-3-hexyne is the preferred alkyne for reactions or purifications that operate at elevated temperatures without incurring excessive solvent loss [1]. This property is particularly valuable in high-temperature catalytic hydrogenations, metathesis reactions, or in processes where the alkyne serves as both reactant and solvent.

Reduced-Volatility Alkyne Source for Safer Laboratory and Pilot-Scale Handling

The 50% lower vapor pressure of 2-methyl-3-hexyne compared to 3-hexyne translates to reduced evaporation rates and lower airborne concentrations [1]. This makes it a safer alternative for open-vessel reactions, prolonged stirring, or any application where minimizing volatile organic compound (VOC) emissions is a priority. Procurement of 2-methyl-3-hexyne should be prioritized when safety and material retention are critical design criteria.

Environmental Fate Studies and Partitioning Experiments Requiring Defined Hydrophobicity

2-Methyl-3-hexyne's water solubility (173.1 mg/L) and Henry's Law constant (2.2×10⁻⁴ mol/(m³·Pa)) are quantitatively distinct from those of 3-hexyne [1]. This compound is therefore the appropriate choice for environmental fate studies, liquid-liquid extraction method development, or any investigation where accurate prediction of phase partitioning is essential. Using 3-hexyne data as a surrogate would introduce significant error.

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